Cas no 860788-36-9 (5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dione)

5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dione 化学的及び物理的性質
名前と識別子
-
- 5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dione
-
- MDL: MFCD03305500
5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB299446-500 mg |
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione, 90%; . |
860788-36-9 | 90% | 500mg |
€678.60 | 2023-04-26 | |
TRC | F148630-25mg |
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
860788-36-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00997203-1g |
10-(2-Fluorophenyl)-14-thia-11,16-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-1(9),2(7),3,5,15-pentaene-8,12-dione |
860788-36-9 | 90% | 1g |
¥4193.0 | 2023-04-06 | |
Key Organics Ltd | 1T-0286-1MG |
5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
860788-36-9 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 1T-0286-10MG |
5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
860788-36-9 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB299446-500mg |
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione, 90%; . |
860788-36-9 | 90% | 500mg |
€678.60 | 2025-03-19 | |
A2B Chem LLC | AI71447-1g |
10-(2-fluorophenyl)-14-thia-11,16-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-1(9),2(7),3,5,15-pentaene-8,12-dione |
860788-36-9 | >90% | 1g |
$1313.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613549-5mg |
5-(2-Fluorophenyl)indeno[1,2-d]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
860788-36-9 | 98% | 5mg |
¥672.00 | 2024-04-28 | |
TRC | F148630-50mg |
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
860788-36-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
Key Organics Ltd | 1T-0286-0.5G |
5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
860788-36-9 | >90% | 0.5g |
£385.00 | 2023-09-08 |
5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dione 関連文献
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dioneに関する追加情報
5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione: A Comprehensive Overview
The compound 5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione, identified by the CAS number 860788-36-9, represents a significant advancement in the field of heterocyclic chemistry. This molecule is a derivative of the indeno-thiazolo-pyrimidine class, which has garnered considerable attention due to its potential applications in drug discovery and materials science.
The structure of this compound is characterized by a fused ring system comprising an indene moiety and a thiazolo-pyrimidine ring system. The presence of the fluorine atom at the 2-position of the phenyl group introduces unique electronic properties that enhance its reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of such fluorinated heterocycles in modulating biological activities and improving pharmacokinetic profiles.
Recent research has focused on the synthesis and characterization of this compound using advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have enabled chemists to achieve higher yields and better purity levels compared to traditional methods. The compound's stability under various conditions has also been extensively studied, making it a promising candidate for applications in pharmaceuticals and agrochemicals.
In terms of biological activity, 5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione has shown remarkable potential as a kinase inhibitor. Preclinical studies have demonstrated its ability to selectively inhibit key enzymes involved in cellular signaling pathways associated with cancer and inflammatory diseases. This makes it a strong candidate for further development into therapeutic agents.
The development of this compound has also been supported by computational studies that predict its binding affinity to various protein targets. These studies utilize molecular docking and dynamics simulations to provide insights into the compound's interaction mechanisms at the molecular level. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.
In addition to its biological applications, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are currently investigating its suitability as a component in light-emitting diodes (LEDs) and photovoltaic cells.
The synthesis of CAS No 860788-36-9 involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and product quality. Key steps include the formation of the indene ring system through cyclization reactions followed by subsequent functionalization to introduce the thiazolo-pyrimidine moiety.
The compound's solubility properties have been extensively studied to evaluate its suitability for various applications. Its ability to dissolve in common organic solvents facilitates its use in both laboratory-scale experiments and large-scale manufacturing processes.
In conclusion, 5-(2-Fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione (CAS No: 860788-36-9) stands out as a versatile molecule with wide-ranging applications across multiple scientific disciplines. Its unique chemical structure and favorable biological properties position it as a valuable asset in both academic research and industrial development.
860788-36-9 (5-(2-Fluorophenyl)indeno1,2-d1,3thiazolo3,2-apyrimidine-3,6(2H,5H)-dione) 関連製品
- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1060225-99-1(N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide)
- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 893931-44-7(N-(3-chlorophenyl)-2-{1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)
- 1697047-80-5(2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)
